molecular formula C13H18BrNO B1381013 [(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine CAS No. 1549084-74-3

[(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine

Cat. No.: B1381013
CAS No.: 1549084-74-3
M. Wt: 284.19 g/mol
InChI Key: IZYAYNHASGGCAC-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methylamine is an organic compound with the molecular formula C13H18BrNO. It is a brominated derivative of phenylmethylamine, featuring a bromine atom at the second position and a methyl group at the fourth position on the phenyl ring. The compound also contains an oxolan-2-ylmethyl group attached to the nitrogen atom of the amine. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 4-methylbenzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position of the phenyl ring.

    Formation of Oxolan-2-ylmethyl Group: The brominated intermediate is then reacted with oxirane (ethylene oxide) under basic conditions to form the oxolan-2-ylmethyl group.

Industrial Production Methods

Industrial production methods for (2-Bromo-4-methylphenyl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: The oxolan-2-ylmethyl group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include substituted amines, ethers, or thioethers.

    Oxidation Products: Oxidation can yield corresponding oxides or ketones.

    Reduction Products: Reduction typically results in the removal of the bromine atom, forming the corresponding dehalogenated amine.

Scientific Research Applications

(2-Bromo-4-methylphenyl)methylamine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.

    Material Science: It is used in the synthesis of novel materials with specific properties, such as polymers and resins.

    Chemical Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and the oxolan-2-ylmethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.

Comparison with Similar Compounds

(2-Bromo-4-methylphenyl)methylamine can be compared with similar compounds such as:

    2-Bromo-4-methylphenol: This compound has a similar brominated phenyl ring but lacks the amine and oxolan-2-ylmethyl groups.

    2-Bromo-4-methylpropiophenone: This compound features a brominated phenyl ring with a ketone group instead of the amine and oxolan-2-ylmethyl groups.

    2-Bromo-4-methylbenzaldehyde: This compound has a brominated phenyl ring with an aldehyde group.

The uniqueness of (2-Bromo-4-methylphenyl)methylamine lies in its combination of the brominated phenyl ring, amine group, and oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties.

Biological Activity

(2-Bromo-4-methylphenyl)methylamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Structural Overview

The compound has the molecular formula C₁₃H₁₈BrN₁O, featuring a bromo-substituted aromatic ring and an oxolane (tetrahydrofuran) moiety. Its structure contributes to its reactivity and interaction with biological systems. The presence of both a bromo group and an amine functionality enhances its potential as a bioactive agent.

Antimicrobial Properties

Recent studies have indicated that derivatives of (2-Bromo-4-methylphenyl)methylamine exhibit significant antimicrobial activity against various bacterial strains:

  • Activity Against Gram-positive Bacteria : Compounds similar to (2-Bromo-4-methylphenyl)methylamine have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against S. aureus and 8–32 μg/mL against Bacillus subtilis .
  • Mechanism of Action : The antibacterial activity is thought to arise from the disruption of bacterial cell membrane integrity, leading to leakage of intracellular components and cell death. Studies have shown that these compounds can also disperse established bacterial biofilms, which is crucial in treating chronic infections .

Cytotoxic Effects

While the antimicrobial properties are promising, it is essential to evaluate the cytotoxic effects of (2-Bromo-4-methylphenyl)methylamine. Preliminary data suggest that certain derivatives maintain low cytotoxicity levels, making them suitable candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The introduction of functional groups such as amino groups has been shown to enhance antibacterial potency and improve solubility. For example, modifications that increase hydrophilicity tend to correlate with improved antibacterial efficacy .

Compound NameStructural FeaturesNotable Activities
Bis(2-bromo-4-methylphenyl)amineTwo bromo-substituted phenyl groupsPotentially higher cytotoxicity
4-bromo-2-(aminomethyl)phenolAminomethyl group on phenolExhibits antimicrobial properties
4-(2-bromo-4-methylphenyl)-5-(propan-2-yl)-1,2,4-triazoleTriazole ring additionAntifungal activity

Case Studies

  • In Vivo Studies : Research has demonstrated that certain derivatives exhibit potent antibacterial efficacy in murine models of infection. For instance, one derivative was effective against MRSA in corneal infection models, showcasing its potential for clinical application .
  • Biofilm Disruption : A study highlighted a derivative's ability to disrupt biofilms formed by S. aureus, significantly reducing bacterial viability even after removal of the antibacterial agent .

Properties

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYAYNHASGGCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2CCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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